2-(3-Fluorophenyl)propanal
Description
2-(3-Fluorophenyl)propanal is an aromatic aldehyde characterized by a propanal chain (CH2CH2CHO) attached to a fluorinated phenyl ring at the meta position (3-F). This compound is of interest in organic synthesis, particularly as a precursor or intermediate in pharmaceutical and agrochemical research. The fluorine substituent enhances electronic effects (e.g., electron-withdrawing) and influences reactivity, while the aldehyde group enables participation in nucleophilic additions, condensations, and other transformations.
Properties
IUPAC Name |
2-(3-fluorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUARSABTSBIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609072 | |
| Record name | 2-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494862-24-7 | |
| Record name | 2-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)propanal typically involves the fluorination of a suitable precursor, followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, followed by oxidation to form the aldehyde. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Fluorophenyl)propanoic acid.
Reduction: 2-(3-Fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential as a building block for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)propanal in chemical reactions involves the reactivity of the aldehyde group and the electron-withdrawing effect of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the reactivity of the aromatic ring through inductive and resonance effects.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways involving aldehyde intermediates.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Differences and Implications
Substituent Effects :
- Electron-Withdrawing vs. Alkyl Groups : The 3-F substituent in this compound increases electrophilicity at the aldehyde group compared to alkyl-substituted analogs like 2-(2-(3-methylbut-2-en-1-yl)phenyl)propanal . This enhances reactivity in nucleophilic reactions.
- Trifluoromethyl (CF₃) vs. Fluorine : The CF₃ group in 3-[2-(trifluoromethyl)phenyl]propanal offers greater lipophilicity and metabolic stability, making it advantageous in drug design.
Functional Group Impact: Aldehyde vs. Carboxylic Acid: The aldehyde in this compound is more reactive than the carboxylic acid in 3-(2-Fluorophenyl)-3-phenylpropanoic acid , which is ionized at physiological pH, affecting solubility and bioavailability. Oxoacetic Acid Derivative: 2-(3-Fluorophenyl)-2-oxoacetic acid exhibits higher acidity (pKa ~2-3) and toxicity due to its α-keto carboxylic acid structure, limiting its use compared to the aldehyde.
Biological and Safety Profiles: Toxicity: The oxoacetic acid derivative is classified as acutely toxic (Skin Corr. 1B H314), whereas aldehyde analogs like this compound are likely less hazardous but still require careful handling due to aldehyde reactivity.
Biological Activity
2-(3-Fluorophenyl)propanal, a fluorinated aromatic aldehyde, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a fluorinated phenyl group, suggests possible interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C₉H₉FO
- Molecular Weight : 154.16 g/mol
- CAS Number : 175143-93-8
- Structural Characteristics : The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular components .
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity :
- Anticancer Properties :
-
Enzyme Inhibition :
- Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes (IC50 = 12 µM) | Yes | Yes |
| 3-(2-Chlorophenyl)propionaldehyde | Moderate | Limited | No |
| 3-(2-Bromophenyl)propionaldehyde | Low | Limited | No |
| 3-(2-Methylphenyl)propionaldehyde | No | Moderate | Yes |
Study on Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against E. coli. The compound exhibited an IC50 value of 12 µM, suggesting strong potential for development as an antibacterial agent.
Investigation into Anticancer Properties
Research into the anticancer properties revealed that the compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and alterations in cell survival signaling pathways, highlighting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
